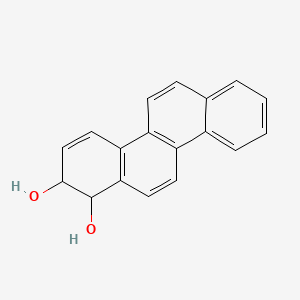

1,2-Dihydrochrysene-1,2-diol

描述

Structure

3D Structure

属性

IUPAC Name |

1,2-dihydrochrysene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMJIRFFDLQHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951286 | |

| Record name | 1,2-Dihydrochrysene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28622-71-1 | |

| Record name | Chrysene-1,2-dihydrodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028622711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydrochrysene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives on Dihydrodiol Chemistry Within Polycyclic Aromatic Hydrocarbon Pah Research

The investigation into the metabolic pathways of PAHs dates back several decades, with early research focusing on understanding how these relatively inert compounds are transformed into biologically active agents within living organisms. A pivotal discovery in this field was the identification of dihydrodiols as key metabolic intermediates. Initially, it was believed that the formation of dihydrodiols was a detoxification step; however, it is now well-established that for many PAHs, dihydrodiol formation is a critical activation step leading to the formation of highly reactive diol-epoxides, which are often the ultimate carcinogenic forms of these compounds. tandfonline.com

The enzymatic processes governing this transformation are central to PAH research. The initial oxidation of PAHs is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. tandfonline.com This reaction forms an epoxide, which is then hydrated by epoxide hydrolase to yield a trans-dihydrodiol. nih.gov Further metabolism of these dihydrodiols by CYP enzymes can lead to the formation of diol-epoxides, which can covalently bind to cellular macromolecules like DNA, a crucial event in the initiation of cancer. acs.org

Research has also illuminated the role of other enzymes, such as dihydrodiol dehydrogenases (DDs), in the metabolism of PAH dihydrodiols. nih.gov These enzymes can oxidize dihydrodiols to produce catechols, which can then auto-oxidize to form reactive and redox-active o-quinones. nih.gov This pathway represents an alternative mechanism of PAH activation, contributing to cellular damage through the generation of reactive oxygen species (ROS). nih.govpnas.org

Significance of 1,2 Dihydrochrysene 1,2 Diol As a Key Metabolite in Pah Biotransformation Studies

Chrysene (B1668918), a four-ring PAH found in tobacco smoke, gasoline engine exhaust, and other environmental sources, undergoes metabolic activation to exert its carcinogenic effects. tandfonline.com A critical step in this process is the formation of 1,2-Dihydrochrysene-1,2-diol. Studies have shown that this compound is a major metabolite of chrysene in various biological systems, including human tissues. tandfonline.comdoi.org

Research using human hepatic and pulmonary microsomes has demonstrated that cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, play a significant role in the formation of this compound. tandfonline.com In human lung cells, oxidation at the 1,2-position of chrysene is a major metabolic pathway. doi.org Similarly, in studies with Atlantic cod, (1R,2R)-1,2-dihydrochrysene-1,2-diol was found to be the most prominent metabolite in de-conjugated bile, accounting for over 88% of the total chrysene metabolites. researchgate.net

The significance of this compound lies in its role as a proximate carcinogen, a precursor to the ultimate carcinogenic diol-epoxide. The tumorigenicity of the enantiomers of this compound has been a key area of investigation. Studies on mouse skin and in newborn mice revealed that the (-)-chrysene 1,2-dihydrodiol enantiomer possesses significant tumor-initiating activity, approximately twice that of the parent chrysene, while the (+)-enantiomer is largely inactive. aacrjournals.org Specifically, the (-)-chrysene 1,2-dihydrodiol was found to be the most active derivative in inducing hepatic tumors in male mice. aacrjournals.org This stereoselectivity in tumorigenicity underscores the importance of the specific three-dimensional structure of the metabolite in its biological activity.

Overview of Research Trajectories for Dihydrodiol Compounds

The study of PAH dihydrodiols has evolved from initial identification to detailed investigations into their mechanisms of action and biological consequences. Key research trajectories include:

Stereochemistry and Carcinogenicity: A major focus has been on understanding how the stereochemistry of dihydrodiols and their subsequent diol-epoxide metabolites influences their carcinogenic potential. As demonstrated with 1,2-Dihydrochrysene-1,2-diol, the specific spatial arrangement of the hydroxyl groups is a critical determinant of tumorigenicity. aacrjournals.org This line of research has led to the development of enantiospecific syntheses of dihydrodiol and diol epoxide metabolites to precisely probe their biological activities. tandfonline.com

Enzymology of Metabolism: Research continues to explore the specific enzymes involved in the formation and further metabolism of dihydrodiols. The roles of different cytochrome P450 isoforms in producing specific dihydrodiol regio- and stereoisomers are actively being investigated in various species and tissues. tandfonline.com Furthermore, the aldo-keto reductase (AKR) pathway, which converts dihydrodiols to catechols and ultimately to reactive o-quinones, has emerged as a significant alternative activation pathway that contributes to oxidative stress and DNA damage. pnas.org

Biomarkers of Exposure and Effect: Dihydrodiol metabolites, along with other hydroxylated PAHs, are utilized as biomarkers of exposure to PAHs. isotope.comresearchgate.net Their detection in biological samples, such as urine and bile, provides a measure of the internal dose of the parent PAH. researchgate.netisotope.com Ongoing research aims to refine the use of these metabolites not only as indicators of exposure but also as biomarkers of biological effect, linking specific metabolite profiles to the risk of adverse health outcomes.

Non-genotoxic Mechanisms of Action: While the genotoxicity of diol-epoxides is well-established, research is increasingly focusing on the non-genotoxic effects of both parent PAHs and their metabolites, including dihydrodiols. nih.gov These effects can include the activation of various cellular receptors and signaling pathways that modulate processes like cell proliferation and survival, which can also contribute to carcinogenesis. nih.gov

The following interactive table summarizes key findings related to the metabolism and tumorigenicity of this compound.

| Research Finding | Organism/System | Key Compound(s) | Significance |

| Predominant formation of 1,2-diol | Human hepatic and pulmonary microsomes | Chrysene (B1668918), this compound | Highlights the importance of the 1,2-oxidation pathway in human metabolism of chrysene. tandfonline.com |

| High tumor-initiating activity | Mouse skin | (-)-Chrysene 1,2-dihydrodiol | Demonstrates the high carcinogenic potential of a specific enantiomer of the dihydrodiol. aacrjournals.org |

| Major metabolite in bile | Atlantic cod (Gadus morhua) | (1R,2R)-1,2-dihydrochrysene-1,2-diol | Confirms the significance of this metabolite in a marine vertebrate. researchgate.net |

| Induction of hepatic tumors | Male newborn mice | (-)-Chrysene 1,2-dihydrodiol | Shows the potent hepatotumorigenic activity of this specific enantiomer. aacrjournals.org |

This detailed examination of this compound within the broader context of PAH research underscores its importance as a model compound for understanding the intricate metabolic pathways that lead to chemical carcinogenesis.

An in-depth exploration of the synthetic methodologies for producing this compound and its specific stereoisomers reveals a fascinating interplay between intricate chemical strategies and sophisticated biological transformations. This article details the chemical, stereoselective, and biocatalytic routes developed to access this specific polycyclic aromatic hydrocarbon (PAH) metabolite.

Mechanistic Investigations of 1,2 Dihydrochrysene 1,2 Diol Formation

Enzymatic Dihydroxylation Pathways from Chrysene (B1668918) Precursors

The biotransformation of chrysene into 1,2-Dihydrochrysene-1,2-diol is a multi-step process primarily mediated by enzymes in both mammalian and microbial systems. This enzymatic conversion is a crucial determinant of the genotoxic potential of chrysene.

Role of Cytochrome P450 Enzymes in Epoxidation

The initial and rate-limiting step in the metabolic activation of chrysene is its oxidation to an epoxide, a reaction catalyzed by the superfamily of cytochrome P450 (CYP) enzymes. ontosight.aiacs.org These enzymes are central to the metabolism of a wide array of foreign compounds, including PAHs. numberanalytics.com

In human liver and lung tissues, specific CYP isoforms have been identified as key players in the epoxidation of chrysene. tandfonline.comtandfonline.com Studies using human hepatic and pulmonary microsomes have demonstrated that cytochrome P450 1A2 (CYP1A2) plays a major role in the formation of chrysene-1,2-diol in the liver. tandfonline.comtandfonline.com In the lungs, cytochrome P450 1A1 (CYP1A1) appears to be the primary enzyme responsible for this metabolic activation. tandfonline.comtandfonline.com The formation of chrysene-1,2-diol is a significant metabolic pathway, often being a major metabolite alongside chrysene-3,4-diol. tandfonline.comtandfonline.com

Research has also explored the metabolism of methylated chrysenes, such as 5-methylchrysene (B135471), a potent carcinogen found in tobacco smoke. nih.gov In this context, CYP1A1, CYP1A2, and CYP2C10 have shown high activity in the ring oxidation leading to the formation of 5-MeC-1,2-diol. nih.gov These findings underscore the critical role of the CYP1A subfamily in the initial epoxidation of chrysene and its derivatives, setting the stage for subsequent enzymatic transformations. acs.org

The epoxidation process itself is stereoselective, meaning the P450 enzymes preferentially produce one enantiomer of the epoxide over the other. acs.orgnih.gov For chrysene, studies with cDNA-expressed human and mouse P450 1A1 and 1A2 have shown a preference for the formation of the major R,S-epoxide of chrysene. nih.gov This stereoselectivity is a crucial factor that influences the subsequent metabolic steps and the ultimate biological activity of the resulting metabolites.

Contribution of Epoxide Hydrolases (EH) in Hydrolysis

Following the formation of a chrysene epoxide by CYP enzymes, the next critical step is its hydrolysis to a trans-dihydrodiol, a reaction catalyzed by epoxide hydrolases (EH). acs.orgnumberanalytics.com These enzymes play a vital role in either detoxifying or, in some cases, further activating xenobiotics. numberanalytics.comnih.gov

Epoxide hydrolase catalyzes the trans-addition of a water molecule to the epoxide ring, resulting in the formation of a dihydrodiol. acs.org This process is highly regioselective and enantioselective. acs.org The regioselectivity of EH determines which of the two carbon-oxygen bonds of the epoxide ring is cleaved, while the enantioselectivity dictates which of the two epoxide enantiomers is preferentially hydrolyzed. acs.org

In the metabolism of chrysene, microsomal epoxide hydrolase acts on the chrysene-1,2-oxide formed by P450 enzymes. oup.com The interaction between the stereoselectivity of P450 enzymes and the regioselectivity of epoxide hydrolase determines the final enantiomeric composition of the resulting this compound. nih.gov For instance, epoxide hydrolase has been shown to hydrate (B1144303) the C-O bond at the S-carbon of the major metabolically formed K-region epoxide enantiomers of several PAHs, leading to dihydrodiols enriched in the R,R-form. nih.gov

The efficiency of this hydrolysis can be influenced by the structure of the PAH. For example, studies comparing the metabolism of chrysene and 5-methylchrysene have shown that chrysene epoxides are better substrates for epoxide hydrolase in trout liver microsomes than 5-methylchrysene epoxides. oup.com This highlights how even a small structural modification like methylation can alter the substrate specificity of epoxide hydrolase. oup.com

Bacterial Dioxygenase-Catalyzed Dihydroxylation

In contrast to the monooxygenation pathway observed in eukaryotes, bacteria primarily utilize dioxygenase enzymes to initiate the degradation of PAHs like chrysene. nih.govnih.gov These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. rsc.orgrsc.org This represents a fundamentally different mechanism compared to the trans-dihydrodiols produced by the mammalian cytochrome P450 and epoxide hydrolase pathway.

Several bacterial strains have been identified that can degrade chrysene. frontiersin.orgscispace.com For instance, a mutant strain of Sphingomonas yanoikuyae (formerly Beijerinckia strain B8/36) has been shown to oxidize chrysene to (+)-cis-3,4-dihydroxy-3,4-dihydrochrysene. rsc.orgacs.org This bacterium possesses a biphenyl (B1667301) dioxygenase that exhibits a remarkable ability to accept large PAHs as substrates. acs.org

Sphingomonas sp. strain CHY-1, isolated for its ability to grow on chrysene, also utilizes a ring-hydroxylating dioxygenase to dihydroxylate various PAHs. nih.govnih.gov Fungi, such as Cunninghamella elegans, can also metabolize chrysene, although they may produce different metabolites, including sulfate (B86663) conjugates of dihydroxychrysene. cdnsciencepub.com The fungus Armillaria sp. F022 has been shown to degrade chrysene, with dioxygenase enzymes playing a significant role in the oxidation process. core.ac.uk

The initial products of bacterial dioxygenase activity, the cis-dihydrodiols, are then further oxidized by a dehydrogenase to form catechols, which subsequently undergo ring cleavage. nih.gov This pathway ultimately leads to the mineralization of the PAH into carbon dioxide and water.

Chemical Reaction Mechanisms Leading to Dihydrodiol Formation

In addition to enzymatic pathways, this compound can also be formed through chemical reactions. These chemical syntheses are crucial for obtaining standards for metabolic studies and for investigating the biological activities of specific stereoisomers.

Chemical Oxidation and Hydrolysis Pathways

The chemical synthesis of chrysene dihydrodiols typically involves a multi-step process. One common approach is the oxidation of the parent PAH, chrysene, to form an epoxide, followed by hydrolysis to the corresponding diol. Various oxidizing agents can be employed for the epoxidation step.

A general synthetic route to cis-dihydrodiols has been developed from the corresponding cis-tetrahydrodiol cyclic carbonates. rsc.org This method allows for the preparation of both racemic and enantiopure forms of the dihydrodiols. Another approach involves the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene to produce methoxychrysenes, which can then be deprotected to yield chrysenols. researchgate.net

The total synthesis of specific enantiomers, such as (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, has been achieved through more complex, multi-step synthetic sequences. researchgate.net These syntheses often utilize chiral building blocks and stereoselective reactions to control the stereochemistry of the final product. For example, a synthesis reported by Jørgensen and co-workers started from N,N-diethylbenzamide and employed a Negishi cross-coupling reaction and a stereoselective Shi-epoxidation. researchgate.net

Stereochemical Outcomes of Chemical vs. Enzymatic Pathways

A key distinction between enzymatic and chemical pathways lies in their stereochemical outcomes. Enzymatic reactions, due to the chiral nature of the enzyme's active site, are often highly stereoselective, producing a single enantiomer or a significant enrichment of one enantiomer.

As discussed previously, mammalian metabolism of chrysene via cytochrome P450 and epoxide hydrolase results in the formation of trans-dihydrodiols. acs.orgtandfonline.com The specific enantiomer that predominates is a result of the combined stereoselectivities of both enzymes. nih.gov In contrast, bacterial dioxygenases produce cis-dihydrodiols, also with high enantiopurity. rsc.orgrsc.org For example, the biotransformation of chrysene by Sphingomonas yanoikuyae B8/36 yields (+)-cis-3,4-dihydroxy-3,4-dihydrochrysene with a (3S,4R) absolute configuration. rsc.org

Chemical syntheses, unless they employ chiral reagents or catalysts, typically produce racemic mixtures, meaning they contain equal amounts of both enantiomers. ontosight.ai However, modern synthetic methods, such as the enantioselective synthesis of (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, allow for the preparation of specific, optically active isomers. researchgate.net This is crucial for studying the biological activities of individual enantiomers, as it has been shown that the different optical isomers of chrysene diol epoxides can exhibit vastly different mutagenic activities. nih.gov

The ability to produce specific stereoisomers through both biological and chemical means is essential for understanding the structure-activity relationships of chrysene metabolites and for elucidating the precise mechanisms by which they exert their carcinogenic effects.

Data Tables

Table 1: Key Enzymes in the Formation of this compound

| Enzyme Family | Specific Enzyme(s) | Organism/Tissue | Role | Product Stereochemistry |

| Cytochrome P450 | CYP1A2 | Human Liver | Epoxidation of Chrysene | Major R,S-epoxide |

| Cytochrome P450 | CYP1A1 | Human Lung | Epoxidation of Chrysene | Major R,S-epoxide |

| Epoxide Hydrolase | Microsomal EH | Mammalian Tissues | Hydrolysis of Chrysene Epoxide | trans-dihydrodiol |

| Dioxygenase | Biphenyl Dioxygenase | Sphingomonas yanoikuyae | Dihydroxylation of Chrysene | cis-dihydrodiol |

Table 2: Comparison of Enzymatic and Chemical Pathways

| Feature | Enzymatic Pathway (Mammalian) | Enzymatic Pathway (Bacterial) | Chemical Synthesis (Typical) |

| Initial Reaction | Monooxygenation (Epoxidation) | Dioxygenation | Oxidation |

| Key Intermediate | Chrysene-1,2-oxide | cis-1,2-Dihydroxy-1,2-dihydrochrysene | Chrysene-1,2-oxide |

| Final Product Stereochemistry | trans-dihydrodiol | cis-dihydrodiol | Racemic trans or cis-dihydrodiols (unless stereoselective methods are used) |

| Stereoselectivity | High | High | Low (unless chiral catalysts/reagents are used) |

Regioselectivity and Stereoselectivity in Dihydrodiol Formation

The metabolic transformation of chrysene into its dihydrodiol derivatives is a process governed by strict principles of regioselectivity and stereoselectivity. These factors determine the specific position on the chrysene molecule where oxidation occurs and the three-dimensional arrangement of the resulting hydroxyl groups. The selectivity of these enzymatic reactions is of profound toxicological importance, as it dictates the formation of specific isomers, such as (-)-chrysene-1,2-diol, which is a known proximate carcinogen. aacrjournals.org

Regioselectivity

Regioselectivity in the context of chrysene metabolism refers to the preferential enzymatic oxidation at specific double bonds of the polycyclic aromatic hydrocarbon (PAH) structure. The metabolism of chrysene primarily yields dihydrodiols at the 1,2-, 3,4-, and 5,6-positions. However, the distribution of these metabolites is not uniform and is highly dependent on the specific enzymes involved and the biological system .

Research using human tissue preparations has demonstrated that the enzymatic oxidation of chrysene is highly regioselective. In studies with human hepatic and pulmonary microsomes, the major metabolites formed are chrysene-1,2-diol and chrysene-3,4-diol, while chrysene-5,6-diol (B15418814) is typically found only in trace amounts. tandfonline.comtandfonline.com This indicates a clear preference for oxidation at the K-region (5,6-bond) and the bay-region (1,2,3,4-ring).

The primary enzymes responsible for this regioselectivity are members of the cytochrome P450 (CYP) superfamily of monooxygenases. tandfonline.comoup.com Correlation analyses have identified specific CYP isozymes as the main catalysts for the formation of chrysene-1,2-diol. In human liver microsomes, CYP1A2 plays the dominant role in the metabolic activation of chrysene to its 1,2-diol. tandfonline.comtandfonline.com In contrast, in human lung tissue, where CYP1A2 is less abundant, CYP1A1 is the principal enzyme mediating this transformation. tandfonline.comtandfonline.com The involvement of these specific enzymes underscores the basis for the observed regioselectivity in different tissues.

Furthermore, studies comparing different species have revealed variations in regioselectivity. For instance, liver microsomes from the brown bullhead fish show a greater propensity to produce chrysene-1,2-diol compared to microsomes from control rats, highlighting species-specific differences in the metabolic handling of chrysene. oup.com The introduction of a methyl substituent to the chrysene ring, as in 5-methylchrysene, has also been shown to alter the regioselectivity of the metabolizing enzymes, shifting the preferred site of attack. oup.com

Table 1: Regioselectivity of Chrysene Metabolism in Various Biological Systems

| Biological System | Major Dihydrodiol Metabolites | Minor/Trace Dihydrodiol Metabolites | Key Enzymes | Reference(s) |

|---|---|---|---|---|

| Human Liver Microsomes | Chrysene-1,2-diol, Chrysene-3,4-diol | Chrysene-5,6-diol | CYP1A2 | tandfonline.com, tandfonline.com |

| Human Lung Microsomes | Chrysene-1,2-diol | Chrysene-3,4-diol | CYP1A1 | tandfonline.com, tandfonline.com |

| Brown Bullhead Liver | Chrysene-1,2-diol | - | Cytochrome P450 | oup.com |

| Rat Liver Microsomes | Chrysene-3,4-diol, Chrysene-1,2-diol | - | Cytochrome P450 | oup.com, oup.com |

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the metabolism of chrysene by mammalian enzymes, the initial epoxidation by cytochrome P450 followed by enzymatic hydrolysis by epoxide hydrolase results in the formation of trans-dihydrodiols. This process is highly stereoselective, leading to the predominance of a specific enantiomer.

For the formation of chrysene-1,2-diol, the metabolic pathway exhibits a high degree of stereoselectivity, yielding predominantly the (-)-(1R,2R)-enantiomer. aacrjournals.orgoup.com The absolute configuration of this enantiomer has been confirmed through enantioselective synthesis. researchgate.netunit.nounit.no The toxicological significance of this stereoselectivity is paramount, as the (-)-(1R,2R)-chrysene-1,2-diol is the isomer that exhibits high tumorigenic activity, acting as the proximate carcinogen. aacrjournals.org In contrast, the (+)-(1S,2S)-enantiomer is essentially inactive. aacrjournals.org

This stereoselective preference is not unique to chrysene. The metabolism of methylated derivatives, such as 5-methylchrysene, also results in the stereoselective formation of the corresponding (1R,2R)-diol. nih.gov Studies with liver microsomes from the brown bullhead have also confirmed that the chrysene-1,2-diol formed consists mainly of the (R,R)-enantiomers. oup.com

In contrast to mammalian systems, bacterial metabolism of chrysene proceeds with a different stereochemical outcome. Certain bacteria, such as the mutant strain B8/36 of Sphingomonas yanoikuyae, utilize dioxygenase enzymes to metabolize chrysene, producing cis-dihydrodiols. rsc.orgrsc.org Specifically, this bacterial biotransformation yields (+)-cis-(3S,4R)-dihydroxy-3,4-dihydrochrysene, demonstrating a different regioselectivity (3,4-position) and stereoselectivity (cis configuration) compared to mammalian metabolism. rsc.org

Table 2: Stereoselectivity in the Formation of Chrysene Dihydrodiols

| Parent Compound | Biological System | Dihydrodiol | Predominant Enantiomer | Absolute Configuration | Reference(s) |

|---|---|---|---|---|---|

| Chrysene | Mouse Skin, Newborn Mice | trans-1,2-diol | (-) | 1R,2R | aacrjournals.org |

| Chrysene | Brown Bullhead Liver | trans-1,2-diol | (R,R)-enantiomers | 1R,2R | oup.com |

| 5-Methylchrysene | Human Liver Microsomes | trans-1,2-diol | (R,R)-enantiomers | 1R,2R | nih.gov |

Chemical Reactivity and Further Transformations of 1,2 Dihydrochrysene 1,2 Diol

Oxidation Pathways

Oxidation represents a critical juncture in the metabolism of 1,2-Dihydrochrysene-1,2-diol, potentially leading to the formation of highly reactive electrophiles.

A crucial transformation of this compound is its oxidation to vicinal diol epoxides. This metabolic step is of paramount importance as it can lead to the formation of ultimate carcinogens. The double bond in the 3,4-position of the dihydrochrysene ring system is susceptible to epoxidation, resulting in the formation of chrysene-1,2-diol-3,4-epoxides. researchgate.net This reaction is catalyzed by cytochrome P450 enzymes.

Two diastereomeric forms of the diol epoxide can be generated: the syn- and anti-diastereomers. In the syn-diastereomer, the epoxide oxygen is on the same side of the molecule as the benzylic hydroxyl group, while in the anti-diastereomer, it is on the opposite side. kcl.ac.uk Both syn- and anti-chrysene-1,2-diol-3,4-oxide have been synthesized and studied. acs.org The stereochemistry of the diol epoxide has a profound impact on its biological activity. For instance, the (+)-diol-epoxide-2 isomer of chrysene (B1668918) with [R,S,S,R]-absolute configuration is highly tumorigenic. researchgate.netresearchgate.net Furthermore, the presence of a methyl group in the bay region, as seen in derivatives of 5-methylchrysene (B135471), can significantly enhance the tumorigenicity of the corresponding diol epoxide. nih.gov The further metabolism of anti-chrysene-1,2-diol-3,4-oxide to a triol-epoxide, anti-9-OH-chrysene-1,2-diol-3,4-oxide, has also been observed in rat liver microsomal systems, indicating an additional layer of metabolic activation. oup.comoup.com

This compound can undergo oxidation by members of the aldo-keto reductase (AKR) superfamily to form chrysene-1,2-dione, an o-quinone. nih.gov This pathway represents an alternative metabolic activation route to the formation of diol epoxides. Several human AKR isoforms, including AKR1C1, AKR1C2, and AKR1C3, are capable of oxidizing trans-1,2-dihydroxy-1,2-dihydrochrysene. nih.gov The reaction proceeds via the oxidation of one of the hydroxyl groups to a ketone, which then tautomerizes to the more stable o-quinone. These PAH o-quinones are electrophilic and can react with cellular nucleophiles. The enzymatic reduction of these o-quinones back to catechols can establish a futile redox cycle, leading to the generation of reactive oxygen species (ROS) and oxidative stress. nih.gov

The catalytic efficiencies of various human AKR isoforms in oxidizing chrysene-1,2-diol have been determined, as shown in the table below.

| AKR Isoform | kcat/Km (mM⁻¹ min⁻¹) |

|---|---|

| AKR1A1 | 15.5 |

| AKR1C1 | NDb |

| AKR1C2 | 7.03 |

| AKR1C3 | 4.26 |

| AKR1C4 | 10 |

NDb: Not Detected

Aromatization of this compound involves the elimination of the two hydroxyl groups and the hydrogen atoms at the 1 and 2 positions, leading to the formation of the fully aromatic chrysene. This process can be achieved in the laboratory through chemical means. For example, dihydrochrysene can be aromatized to chrysene using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). scispace.com While this specific reaction for the diol is not extensively detailed in the literature, the aromatization of a mixture containing dihydrochrysene and tetrahydrochrysene suggests this pathway is chemically feasible. scispace.com In a biological context, such an aromatization would represent a detoxification step, as chrysene itself is less reactive than its diol and diol epoxide metabolites.

Enzymatic Oxidation to o-Quinones by Aldo-Keto Reductases (AKRs)

Reductive Transformations

Information on the direct reductive transformations of this compound is limited. However, the enzymatic reduction of the corresponding o-quinone, chrysene-1,2-dione, back to a catechol is a well-documented process catalyzed by AKRs. nih.gov This reduction is a key step in the redox cycling of PAH o-quinones. It is plausible that under certain biological conditions, reductive enzymes could potentially act on the dihydrodiol, though this is not a major reported metabolic pathway. The synthesis of (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol has been achieved through a multi-step process that includes an amide reduction as an early step in the synthesis of the chiral backbone, but this is a synthetic transformation rather than a metabolic one. unit.no

Conjugation Reactions (e.g., Glucuronidation)

Conjugation reactions, particularly glucuronidation, are a major pathway for the detoxification and elimination of PAH metabolites. nih.gov The hydroxyl groups of this compound provide sites for the attachment of glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govacs.org This reaction increases the water solubility of the compound, facilitating its excretion from the body in urine and bile. nih.gov

While detailed kinetic studies on the glucuronidation of this compound are not widely available, studies on analogous fjord-region dihydrodiols like dibenzo[a,l]pyrene-trans-11,12-diol show that multiple UGT isoforms, including UGT1A1, 1A7, 1A8, 1A9, and 1A10, are capable of catalyzing this reaction. nih.govacs.orgnih.gov It is highly probable that a similar set of UGT enzymes is involved in the glucuronidation of this compound. The formation of chrysene-1,2-diol glucuronide conjugates has been identified in biological samples, confirming that this is a relevant metabolic pathway. acs.org The table below shows the UGT isoforms involved in the glucuronidation of the analogous Dibenzo[a,l]pyrene-trans-11,12-diol.

| UGT Isoform | Activity Observed |

|---|---|

| UGT1A1 | Yes |

| UGT1A4 | Yes |

| UGT1A7 | Yes |

| UGT1A8 | Yes |

| UGT1A9 | Yes |

| UGT1A10 | Yes |

| UGT2B7 | Yes |

Derivatization for Mechanistic Elucidation and Analytical Purposes

To facilitate the analysis of this compound and to understand its reaction mechanisms, chemical derivatization is often employed. The hydroxyl groups of the diol are polar, which can make analysis by techniques like gas chromatography-mass spectrometry (GC-MS) challenging. researchgate.netresearchgate.net Derivatization converts the hydroxyl groups into less polar, more volatile functional groups.

Common derivatization techniques include:

Silylation: Reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. d-nb.infonih.gov

Acetylation: Conversion of the hydroxyl groups to acetate (B1210297) esters. researchgate.net

A two-stage derivatization approach has been developed for the simultaneous analysis of monohydroxylated and dihydroxylated PAH metabolites, where the phenolic hydroxyl groups are first derivatized with MTBSTFA, followed by the derivatization of the diol groups with BSTFA. nih.gov These derivatization methods are crucial for the sensitive and specific quantification of this compound in biological and environmental samples, aiding in exposure assessment and mechanistic studies. The synthesis of various derivatives of chrysene, including phenolic and diol epoxide metabolites, has been instrumental in identifying metabolites and understanding their carcinogenic properties. researchgate.netnih.govrsc.org

Advanced Spectroscopic and Analytical Methodologies for Research on 1,2 Dihydrochrysene 1,2 Diol

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for isolating and purifying 1,2-Dihydrochrysene-1,2-diol from complex mixtures, such as those derived from metabolic studies or environmental samples. nih.gov High-performance liquid chromatography (HPLC) is the most prominent and versatile chromatographic technique employed for this purpose. wikipedia.orgadvancechemjournal.comopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC) (Normal-Phase, Reversed-Phase, Chiral)

HPLC offers various modes of separation, each with its own advantages for the analysis of this compound and its isomers. wikipedia.orgadvancechemjournal.comopenaccessjournals.com The choice of HPLC mode depends on the specific analytical goal, whether it is routine quantification, preparative isolation, or the resolution of stereoisomers. rotachrom.com

Normal-Phase HPLC (NP-HPLC): In normal-phase HPLC, a polar stationary phase is used in conjunction with a non-polar mobile phase. libretexts.orgufl.edu This mode is particularly effective for separating isomers and is often employed in the purification of diol metabolites. libretexts.orgelementlabsolutions.com For this compound, stationary phases such as silica (B1680970) or those with bonded diol functional groups are commonly used. elementlabsolutions.comhawach.comglsciencesinc.comymc.co.jp The separation mechanism in diol columns involves hydrogen bonding interactions between the diol groups on the stationary phase and the polar hydroxyl groups of the analyte. glsciencesinc.comymc.co.jp NP-HPLC can provide alternative selectivity compared to reversed-phase methods, which can be advantageous for resolving complex mixtures of PAH metabolites. elementlabsolutions.com

Reversed-Phase HPLC (RP-HPLC): As the most common mode of HPLC, reversed-phase chromatography utilizes a non-polar stationary phase, typically with C8 or C18 alkyl chains bonded to silica, and a polar mobile phase. libretexts.orgufl.eduamericanpharmaceuticalreview.com This technique is widely used for the separation and quantification of PAH metabolites, including this compound. nih.govchromatographyonline.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier than less polar compounds. libretexts.org Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of complex mixtures with a wide range of polarities. libretexts.org The use of ultra-inert stationary phases in RP-HPLC can improve peak shape and reproducibility, especially for polar compounds. hplc.eu

Chiral HPLC: The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the separation of its enantiomers is critical. Chiral HPLC is the gold standard for this purpose, employing chiral stationary phases (CSPs) that can differentiate between enantiomers. americanpharmaceuticalreview.comcsfarmacie.czresearchgate.netchromatographyonline.com These CSPs create a chiral environment where the enantiomers of the diol can interact differently, leading to their separation. csfarmacie.czresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown excellent capabilities for resolving a variety of chiral compounds. americanpharmaceuticalreview.com Chiral HPLC can be performed in normal-phase, reversed-phase, or polar organic modes, providing flexibility in method development. americanpharmaceuticalreview.comchromatographyonline.com The separation of diastereomeric derivatives of the diol on a standard silica gel column is another strategy to achieve enantiomeric resolution. mdpi.com

Table 1: HPLC Techniques for this compound Analysis

| HPLC Mode | Stationary Phase Examples | Mobile Phase Examples | Primary Application |

| Normal-Phase (NP-HPLC) | Silica, Diol, Cyano, Amino libretexts.orgelementlabsolutions.com | Hexane, Isooctane, Dichloromethane hawach.com | Isomer separation, Purification elementlabsolutions.com |

| Reversed-Phase (RP-HPLC) | C8, C18 libretexts.orgufl.edu | Methanol/Water, Acetonitrile/Water libretexts.org | Quantification, Routine analysis nih.gov |

| Chiral HPLC | Polysaccharide-based (Cellulose, Amylose) americanpharmaceuticalreview.com | Varies depending on mode (Normal, Reversed) americanpharmaceuticalreview.com | Enantiomer separation csfarmacie.cz |

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing precise molecular weight information and insights into its chemical structure through fragmentation patterns. alevelchemistry.co.uk When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for the analysis of complex biological and environmental samples. openaccessjournals.comagnopharma.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.ukresearchgate.net This precision allows for the unambiguous determination of the elemental composition of this compound and its metabolites, distinguishing it from other compounds that may have the same nominal mass. researchgate.netmeasurlabs.cominnovareacademics.in HRMS is crucial for identifying unknown metabolites and confirming the identity of the diol in complex matrices. measurlabs.cominnovareacademics.in The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), allows for the generation of distinct fragmentation patterns that aid in structural elucidation. researchgate.netinnovareacademics.in

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to probe the structure of ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion corresponding to the protonated or deprotonated this compound is selected in the first mass analyzer. This ion is then subjected to fragmentation, often through collision-induced dissociation (CID), in a collision cell. nih.govwikipedia.orgresearchgate.net The resulting product ions are then analyzed in a second mass analyzer. wikipedia.orgnationalmaglab.org The fragmentation pattern, or product ion spectrum, provides a structural fingerprint of the molecule, revealing information about the connectivity of atoms and the location of functional groups. nationalmaglab.org This technique is particularly valuable for distinguishing between isomers that may have identical molecular weights. researchgate.net Shotgun tandem mass spectrometry has been used to analyze samples containing this compound. researchgate.netresearchgate.net

Table 2: Mass Spectrometry Techniques for this compound

| MS Technique | Key Feature | Application |

| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy (to 0.001 amu) researchgate.net | Elemental composition determination, Unknown identification measurlabs.cominnovareacademics.in |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions wikipedia.orgnationalmaglab.org | Structural elucidation, Isomer differentiation nationalmaglab.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical characterization of this compound. emerypharma.comemory.edu It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. ox.ac.uk

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for a complete structural assignment. emerypharma.comipb.ptlibretexts.org

1D ¹H and ¹³C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. emerypharma.comox.ac.uk Chemical shifts indicate the electronic environment of each nucleus, while coupling constants in the ¹H NMR spectrum reveal information about the connectivity of neighboring protons. ox.ac.uk

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduslideshare.netprinceton.edu It helps to establish the spin systems within the molecule, tracing out the connectivity of protons in the aliphatic and aromatic regions of this compound. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduslideshare.netprinceton.edu This is essential for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. ox.ac.ukipb.ptprinceton.edu This is the primary NMR technique for determining the stereochemistry of the diol, such as the relative orientation (syn or anti) of the two hydroxyl groups. researchgate.net

By integrating the data from these various NMR experiments, a complete and unambiguous three-dimensional structure of this compound can be determined.

Table 3: NMR Techniques for Structural and Stereochemical Assignment of this compound

| NMR Technique | Information Provided | Primary Use |

| 1D ¹H and ¹³C NMR | Chemical shifts, coupling constants, number of protons/carbons ox.ac.uk | Basic structural information |

| COSY | ¹H-¹H correlations through bonds sdsu.edu | Establishing proton connectivity |

| HSQC | One-bond ¹H-¹³C correlations sdsu.edu | Assigning carbon signals |

| HMBC | Multiple-bond ¹H-¹³C correlations sdsu.edu | Determining the carbon skeleton |

| NOESY | ¹H-¹H correlations through space ipb.pt | Determining stereochemistry |

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways, providing profound mechanistic insights. usask.canih.gov In the context of this compound, which is a key metabolite of chrysene (B1668918), isotopic labeling can elucidate the specific mechanisms of its formation and subsequent reactions. nih.govnih.gov

The metabolic activation of chrysene to its dihydrodiol derivatives is primarily catalyzed by cytochrome P450 enzymes. nih.govnih.gov Isotopic labeling studies can confirm the source of the oxygen atoms in the hydroxyl groups and probe the rate-limiting steps of the reaction.

Key Applications of Isotopic Labeling:

Oxygen-18 (¹⁸O) Labeling: To confirm the enzymatic mechanism, chrysene can be incubated with cytochrome P450 enzymes in the presence of ¹⁸O-labeled molecular oxygen (¹⁸O₂). The incorporation of ¹⁸O into the hydroxyl groups of the resulting this compound, confirmed by mass spectrometry, would provide direct evidence that the oxygen atoms originate from diatomic oxygen, a characteristic of cytochrome P450 monooxygenase activity. Conversely, performing the reaction in H₂¹⁸O would show no incorporation, ruling out water as the direct oxygen source. capes.gov.br

Deuterium (B1214612) (D or ²H) Labeling and the Kinetic Isotope Effect (KIE): The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with its heavier isotope can alter the rate of a chemical reaction. wikipedia.org This effect is particularly useful for studying reactions involving C-H bond cleavage. nih.govresearchgate.net By synthesizing chrysene selectively deuterated at the 1- and 2-positions (Chrysene-1,2-d₂), researchers can measure the rate of its oxidation compared to the non-deuterated isotopologue. A significant KIE (where the rate for the hydrogen version is faster than the deuterium version, kH/kD > 1) would indicate that the cleavage of the C-H bond is a rate-determining step in the formation of this compound. nih.govbeilstein-journals.org

Carbon-13 (¹³C) Labeling: While less common for KIE studies due to the smaller relative mass change, ¹³C labeling is invaluable for tracking the carbon skeleton. symeres.com Using ¹³C-labeled chrysene allows for unambiguous identification of its metabolites, including this compound, in complex biological matrices using mass spectrometry and NMR spectroscopy. nih.gov This is crucial for differentiating the metabolite from endogenous compounds.

A hypothetical isotopic labeling experiment to probe the metabolic pathway of chrysene is outlined below.

| Isotope | Labeled Precursor | Experimental Goal | Expected Outcome & Rationale |

| Oxygen-18 | ¹⁸O₂ | Determine the source of oxygen in the diol functionality. | Mass of the diol increases by 4 Da, confirming oxygen is from O₂, consistent with P450 mechanism. |

| Deuterium | Chrysene-1,2-d₂ | Investigate if C-H bond cleavage is rate-limiting (KIE). | A slower rate of diol formation compared to unlabeled chrysene (KIE > 1) supports C-H activation as a key step. researchgate.net |

| Carbon-13 | Uniformly ¹³C-labeled Chrysene | Trace the metabolic fate of the chrysene backbone. | Labeled diol and subsequent metabolites are readily detected and identified in complex mixtures via MS. nih.gov |

These labeling strategies are fundamental to confirming the enzymatic pathways leading to the formation of this compound and understanding the intricacies of its biochemistry. nih.govsymeres.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. frontiersin.org Each technique provides a unique "fingerprint" based on the vibrational modes of chemical bonds. libretexts.org For this compound, these methods allow for clear characterization of the hydroxyl groups and the distinction between the saturated and aromatic regions of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uni-muenster.de For a molecule to be IR active, its dipole moment must change during the vibration. uchile.cl The introduction of the two hydroxyl groups onto the saturated 1,2-positions of the chrysene structure results in several characteristic IR absorptions that are absent in the parent PAH.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. doi.org A vibrational mode is Raman active if the polarizability of the molecule changes during the vibration. While the parent chrysene has a strong Raman spectrum due to its symmetric aromatic structure, the diol derivative also exhibits distinct Raman signals. researchgate.netresearchgate.net

The expected vibrational frequencies for this compound are based on established group frequencies and data from chrysene and related compounds. libretexts.orgdoi.orglibretexts.org

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| O-H Stretch | Alcohol (-OH) | 3650 - 3200 | Strong, Broad (IR); Weak (Raman) | The broadness in the IR spectrum is due to intermolecular hydrogen bonding. |

| C-H Aromatic Stretch | Ar-H | 3100 - 3000 | Medium to Weak | Characteristic of the C-H bonds on the aromatic rings. libretexts.org |

| C-H Aliphatic Stretch | C-H (on saturated ring) | 2960 - 2850 | Medium | Corresponds to the C-H bonds at the 1- and 2-positions. libretexts.org |

| C=C Aromatic Stretch | Aromatic Ring | 1650 - 1450 | Medium to Strong | Multiple bands are expected, characteristic of the chrysene backbone. researchgate.netdoi.org |

| C-O Stretch | Alcohol (C-OH) | 1260 - 1050 | Strong (IR) | This peak confirms the presence of the alcohol functional groups. |

| C-H Bend (Out-of-plane) | Ar-H | 900 - 675 | Strong (IR) | These bands in the fingerprint region are diagnostic of the substitution pattern on the aromatic rings. |

Analysis of the IR and Raman spectra provides irrefutable evidence for the conversion of chrysene into its dihydrodiol metabolite by confirming the loss of an aromatic C=C bond at the 1,2-position and the appearance of C-O and O-H functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. nih.gov This technique is particularly sensitive to the extent of conjugation in a molecule. rsc.org For aromatic compounds like chrysene and its metabolites, UV-Vis spectroscopy is a valuable tool for assessing sample purity and probing the electronic structure. spectroscopyonline.comrsc.org

The parent chrysene molecule has a large, planar, and fully aromatic π-electron system, which gives rise to a characteristic UV absorption spectrum with several distinct bands. nist.gov The formation of this compound involves the saturation of one of the double bonds in a terminal benzene (B151609) ring. This interruption of the fully conjugated system significantly alters the electronic structure of the chromophore. The resulting molecule's π-system is more closely related to that of phenanthrene (B1679779) than to the parent chrysene. rsc.org

This change is directly reflected in the UV-Vis spectrum:

Spectral Shifts: The absorption maxima (λmax) of the dihydrodiol will differ from those of chrysene. The disruption of the larger conjugated system typically results in a shift of the longest-wavelength absorption band to a shorter wavelength (a blue shift).

Purity Assessment: UV-Vis spectroscopy can be used as a rapid method to assess the purity of a this compound sample. The presence of a contaminating peak at the known λmax of the parent chrysene, for instance, would indicate an incomplete reaction or degradation. The ratio of absorbances at different characteristic wavelengths can also be a reliable purity indicator. acs.org

The table below compares the known UV absorption maxima of chrysene with those reported for a closely related chrysene dihydrodiol epoxide adduct, illustrating the spectral changes upon saturation of one ring.

Interactive Data Table: Comparison of UV-Vis Absorption Maxima

| Compound | Solvent | λmax (nm) | Reference |

| Chrysene | Ethanol | 220, 257, 267, 308, 320, 348, 364 | nist.gov |

| 5,6-dimethylchrysene 1,2-dihydrodiol 3,4-epoxide-deoxyadenosine adduct | Methanol | 263, with shoulders at 278 and 310 | acs.org |

The UV spectrum of the chrysene dihydrodiol derivative shows a main absorption band around 263 nm, with the fine structure characteristic of the larger chrysene chromophore being replaced by a spectrum that resembles a substituted phenanthrene. rsc.orgacs.org This makes UV-Vis spectroscopy a straightforward and effective method for monitoring the synthesis or metabolic formation of this compound and verifying its electronic integrity.

Computational and Theoretical Chemistry Studies of 1,2 Dihydrochrysene 1,2 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of 1,2-dihydrochrysene-1,2-diol. These properties are fundamental to understanding its stability, conformation, and reactivity.

Key electronic descriptors are calculated to predict how the molecule will behave in chemical reactions, including the metabolic reactions it undergoes in the body. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally suggests that the molecule is more reactive. nih.govchemrestech.com For related PAHs, DFT has been used to calculate these properties to assess reactivity. conicet.gov.ar

Another important aspect is the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This map reveals electron-rich regions that are susceptible to electrophilic attack and electron-poor regions that are prone to nucleophilic attack. mdpi.com For this compound, the oxygen atoms of the diol group and the electron-rich π-system of the aromatic rings are key features identified by MEP analysis.

Conformational analysis is also a critical application of quantum chemical calculations. For diol metabolites of PAHs, the relative orientation of the hydroxyl groups (quasi-diaxial vs. quasi-diequatorial) can significantly influence how the molecule docks into an enzyme's active site and its subsequent metabolic fate. nih.gov Calculations on methylated chrysene (B1668918) diol-epoxides have shown that steric effects can destabilize certain conformers, which in turn can enhance reactivity and DNA binding. nih.gov These calculations provide insight into the most stable three-dimensional structures of this compound and its subsequent metabolites.

Table 1: Illustrative Electronic Properties Calculated for PAH Metabolites using Quantum Chemistry This table presents typical data from computational studies on related PAH derivatives to illustrate the concepts, as specific values for this compound are not readily available in published literature.

| Parameter | Description | Typical Finding for PAH Derivatives | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates greater ease of donating electrons. | Relates to susceptibility to oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates greater ease of accepting electrons. | Relates to reactivity with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. nih.gov | Predicts overall chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron density on the molecular surface. | Negative potential around oxygen atoms and π-systems. mdpi.com | Identifies sites for electrophilic attack. |

| Conformational Energy | Relative energy of different stereoisomers (e.g., diequatorial vs. diaxial diols). | Diequatorial conformers are often more stable, but steric hindrance can alter this. nih.govresearchgate.net | Determines the predominant shape of the molecule, affecting enzyme interactions. |

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations are invaluable for understanding its interactions with the enzymes responsible for its metabolism, such as cytochrome P450 (CYP) monooxygenases and epoxide hydrolase. biorxiv.orgmdpi.com

These simulations model the dynamic process of the substrate (this compound) entering and binding to the active site of an enzyme. nih.gov By simulating the enzyme-substrate complex in a realistic environment (e.g., solvated in water and embedded in a lipid membrane for CYPs), researchers can observe conformational changes in both the substrate and the protein. biorxiv.orgmdpi.com These studies can reveal:

Binding Affinity: Calculating the binding free energy to predict how strongly the substrate associates with the enzyme.

Key Amino Acid Interactions: Identifying specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the substrate. biointerfaceresearch.com

Substrate Orientation: Determining the preferred orientation of the substrate within the active site, which is crucial for predicting the stereochemistry of the product (e.g., which enantiomer of the diol-epoxide will be formed).

Solvent and Substrate Channels: Mapping the pathways through which the substrate enters and the product exits the enzyme's active site. nih.gov

For instance, MD simulations of CYP enzymes have shown that their active sites are highly flexible, adapting their shape to accommodate various substrates. biorxiv.orgfrontiersin.org Similar simulations for the interaction of chrysene metabolites with DNA repair enzymes have been used to understand how these molecules can disrupt cellular processes. nih.gov

Table 2: Typical Insights from Molecular Dynamics (MD) Simulations of PAH Metabolites with Enzymes

| Simulation Aspect | Information Gained | Relevance to this compound |

|---|---|---|

| Docking & Binding Energy | Predicts the most stable binding pose and affinity of the substrate in the enzyme's active site. | Determines how effectively it is processed by enzymes like cytochrome P450. |

| Conformational Changes | Shows how the enzyme and substrate change shape upon binding. biorxiv.org | Reveals the "induced fit" mechanism and how the enzyme prepares for catalysis. |

| Hydrogen Bond Analysis | Identifies key hydrogen bonds between the diol's -OH groups and active site residues. biointerfaceresearch.com | These bonds anchor the substrate in a specific orientation for epoxidation. |

| Root Mean Square Deviation (RMSD) | Measures the stability of the enzyme-substrate complex over the simulation time. | Confirms that the simulated complex is stable and the interactions are meaningful. |

Reaction Mechanism Prediction and Transition State Analysis (e.g., for Epoxidation, Hydrolysis, Oxidation)

Computational methods are used to map the potential energy surface of the reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. encyclopedia.pub The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. libretexts.org

DFT calculations are commonly used to:

Locate Transition State Structures: Algorithms search for the saddle point on the potential energy surface corresponding to the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier. A lower barrier means a faster reaction.

Model Reaction Pathways: By connecting reactants, transition states, and products, a complete pathway for reactions like epoxidation or the subsequent hydrolysis of the epoxide can be constructed. conicet.gov.ar

Studies on related PAHs have computationally modeled the epoxidation process and the subsequent opening of the epoxide ring to form a highly reactive carbocation. nih.gov These calculations show how the stability of the resulting carbocation is a key factor in the ultimate carcinogenicity of the parent compound. The more delocalized and stable the positive charge, the more readily the carbocation forms and reacts with biological nucleophiles like DNA. conicet.gov.arnih.gov

Table 3: Computationally Modeled Parameters for PAH Metabolic Activation This table presents typical data from computational studies on related PAH derivatives to illustrate the concepts.

| Reaction Step | Calculated Parameter | Typical Finding for PAH Bay-Region Diols | Significance |

|---|---|---|---|

| Epoxidation | Activation Energy (Ea) | Lower activation energy for forming the bay-region diol-epoxide compared to other positions. | Explains the regioselectivity of cytochrome P450 enzymes. |

| Epoxide Ring Opening | Carbocation Formation Energy | Favorable (low energy) formation of a benzylic carbocation at the bay region. nih.gov | A stable carbocation is a key electrophile for DNA adduction. |

| Carbocation Stability | Charge Delocalization | Positive charge is extensively delocalized over the aromatic system. conicet.gov.ar | Predicts the high reactivity of the diol-epoxide metabolite. |

| Hydrolysis | Reaction Energy (ΔE) | Exergonic reaction for the hydrolysis of the epoxide to a tetraol. | Represents a detoxification pathway. |

Structure-Reactivity Relationship Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or biological activity. researchgate.net These models are built using computational chemistry to generate numerical descriptors that quantify various aspects of a molecule's structure and electronic properties.

For a series of related compounds, such as chrysene derivatives, these descriptors are then mathematically linked to an experimentally measured endpoint, like mutagenicity or carcinogenicity. researchgate.netnih.gov Key steps in building a QSRR/QSAR model include:

Descriptor Calculation: A wide range of descriptors are calculated using computational methods. These can include electronic properties (HOMO/LUMO energies, partial charges), steric properties (molecular volume, surface area), and topological indices (describing molecular shape and branching).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the observed activity. researchgate.net

Validation: The model's predictive power is tested on a set of compounds that were not used in its creation.

For PAHs, QSAR studies have successfully modeled mutagenicity using descriptors that capture the ease of forming a stable carbocation from the diol-epoxide metabolite. researchgate.net For example, a study on 32 chrysenes found that their mutagenicity could be effectively modeled using a small number of theoretical molecular descriptors. researchgate.net Another computational study directly linked a structural modification (methylation) to changes in conformer stability and reactivity, providing a clear structure-reactivity relationship. nih.gov These models are powerful because they can be used to predict the potential toxicity of new or un-tested PAHs based solely on their computed molecular structure.

Table 4: Examples of Molecular Descriptors Used in QSAR/QSRR Models for PAHs

| Descriptor Type | Example Descriptor | Property Quantified | Relevance to Reactivity/Activity |

|---|---|---|---|

| Electronic | HOMO-LUMO Gap | Electronic excitability and chemical reactivity. researchgate.net | Relates to the ease of metabolic activation. |

| Electronic | Carbocation Stability Energy | The energy released upon forming a carbocation from the diol-epoxide. nih.gov | Directly correlates with the potential to form DNA-binding electrophiles. |

| Topological | Wiener Index | Molecular branching and compactness. | Relates to how the molecule fits into enzyme active sites. |

| Geometric | Molecular Surface Area | The size of the molecule. | Influences bioavailability and interactions with biological macromolecules. |

| Geometric | Asphericity | Deviation from a perfect spherical shape. | Describes the planarity of the PAH system, important for DNA intercalation. |

Role in Mechanistic Enzymology and Biotransformation Research

Substrate Specificity Studies of Dihydroxylating and Dehydrogenating Enzymes

The enzymatic processing of chrysene (B1668918) and its metabolites involves a range of enzymes with varying substrate specificities. 1,2-Dihydrochrysene-1,2-diol, a non-K-region dihydrodiol, is a recognized substrate for several classes of dehydrogenating enzymes, particularly those in the aldo-keto reductase (AKR) superfamily. nih.govfrontiersin.org

In mammalian systems, dihydrodiol dehydrogenases (DD) catalyze the oxidation of trans-dihydrodiols. nih.govusbio.net These enzymes show a preference for non-K-region trans-dihydrodiols as substrates. nih.gov Studies have demonstrated that human aldo-keto reductases, such as AKR1B10, are capable of oxidizing a wide array of PAH trans-dihydrodiols. scispace.com The substrate specificity of AKRs is broad, covering dihydrodiols from simple naphthalenes to complex, fjord-region dihydrodiols like those from benzo[g]chrysene. frontiersin.org Specifically, trans-1,2-dihydroxy-1,2-dihydrochrysene is a known substrate for these enzymes. frontiersin.org While some AKRs, like rat liver AKR1C9, show high efficiency toward fjord-region dihydrodiols, their activity with bay-region dihydrodiols is comparatively sluggish. nih.gov

In contrast, bacterial degradation pathways often involve enzymes that process cis-dihydrodiols. A notable example is the PAH dihydrodiol dehydrogenase (PDDH) from Sphingomonas sp. strain CHY-1, a bacterium capable of using chrysene as a carbon source. asm.org This enzyme exhibits broad substrate specificity, oxidizing cis-dihydrodiols derived from a variety of PAHs, including chrysene, benz[a]anthracene, and benzo[a]pyrene. researchgate.netasm.org Interestingly, this versatile dehydrogenase can oxidize all three cis-dihydrodiol isomers of benz[a]anthracene produced by the upstream dioxygenase enzyme. asm.org However, it does not show activity with phenanthrene (B1679779) 9,10-dihydrodiol or chrysene 3,4,9,10-bis-cis-dihydrodiol. asm.org

The formation of the dihydrodiol itself is catalyzed by cytochrome P450 (CYP) enzymes followed by epoxide hydrolase. In human lung cells, CYP1A1 is more active in the activation of chrysene-1,2-diols. nih.gov

Enzyme Kinetics and Inhibition Studies (e.g., Vmax, Km)

Enzyme kinetic studies provide quantitative insight into the efficiency with which enzymes process substrates like this compound. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), serving as an inverse measure of the enzyme's affinity for the substrate. libretexts.org

Kinetic analyses of the PAH dihydrodiol dehydrogenase (PDDH) from Sphingomonas sp. strain CHY-1 revealed that it efficiently utilizes various two- to four-ring PAH cis-dihydrodiols. researchgate.net Under anoxic conditions at pH 7.0, the Km values for these substrates were found to be in the low micromolar range, from 1.4 to 7.1 μM, indicating a high affinity of the enzyme for these compounds. researchgate.netnih.gov The enzyme displayed a much higher Michaelis constant for its cofactor, NAD+, with a Km of 160 μM. researchgate.netnih.gov The specificity constant (kcat/Km), a measure of catalytic efficiency, for this enzyme ranged from (1.3 ± 0.1) x 106 M-1s-1 with benz[a]anthracene 1,2-dihydrodiol to (20.0 ± 0.8) x 106 M-1s-1 with naphthalene (B1677914) 1,2-dihydrodiol. researchgate.netnih.gov

Inhibition studies on the bacterial PDDH showed that its activity is inhibited by NADH and by the catechol product, 3,4-dihydroxyphenanthrene. researchgate.net These inhibition patterns suggest an ordered Bi Bi reaction mechanism, which can help regulate the metabolic pathway and prevent the accumulation of potentially reactive catechol products. asm.orgresearchgate.net

For mammalian enzymes, kinetic data for chrysene-1,2-diol is less specific, but studies on related compounds provide context. For instance, human AKR1B10 was found to oxidize benzo[g]chrysene-11,12-dihydrodiol with a Vmax/Km of 9.55. scispace.com In another study, rat liver glutathione (B108866) S-transferase showed apparent Vmax values ranging from approximately 60 to 1975 nmol/min x mg for different stereoisomers of benzo[c]phenanthrene (B127203) diolepoxides, with Km values between 0.20 and 1.05 mM. nih.gov

Table 1: Enzyme Kinetic Parameters for PAH Dihydrodiol Dehydrogenases

| Enzyme | Substrate | Km (μM) | kcat/Km (M-1s-1) | Source Organism | Reference |

|---|---|---|---|---|---|

| PAH Dihydrodiol Dehydrogenase (PDDH) | Chrysene cis-3,4-dihydrodiol | 3.8 ± 0.4 | (5.1 ± 0.2) x 106 | Sphingomonas sp. strain CHY-1 | nih.gov |

| PAH Dihydrodiol Dehydrogenase (PDDH) | Naphthalene cis-1,2-dihydrodiol | 7.1 ± 0.7 | (20.0 ± 0.8) x 106 | Sphingomonas sp. strain CHY-1 | researchgate.netnih.gov |

| PAH Dihydrodiol Dehydrogenase (PDDH) | Benz[a]anthracene cis-1,2-dihydrodiol | 1.4 ± 0.1 | (1.3 ± 0.1) x 106 | Sphingomonas sp. strain CHY-1 | researchgate.netnih.gov |

| Aldo-Keto Reductase (AKR1B10) | Benzo[g]chrysene-11,12-diol | N/A | 9.55 (Vmax/Km) | Human | scispace.com |

Elucidation of Metabolic Pathways of Chrysene in Biological Systems (non-human and in vitro)

In various non-human biological systems and in vitro models, this compound is a key intermediate in the metabolic breakdown of chrysene. nih.govoup.com The specific pathways can differ between organisms, particularly in the stereochemistry of the metabolites produced.

Fungal Metabolism: Several fungal species are known to metabolize chrysene. cdnsciencepub.com The fungus Fusarium sp. F092, isolated from soil, degrades chrysene through a pathway that includes chrysene 1,2-oxide and chrysene trans-1,2-dihydrodiol as intermediates. nih.gov Similarly, Penicillium janthinellum has been shown to oxidize chrysene, producing trans-1,2-dihydroxy-1,2-dihydrochrysene as a metabolite. grafiati.com The fungus Cunninghamella elegans also metabolizes chrysene, forming hydroxylated and conjugated products. cdnsciencepub.comgrafiati.com These transformations are generally considered detoxification steps. cdnsciencepub.com

Bacterial Metabolism: Bacterial consortia have been shown to degrade chrysene, utilizing it as a sole source of carbon and energy. frontiersin.orgnih.govscispace.comresearchgate.net A consortium of Rhodococcus sp., Bacillus sp., and Burkholderia sp. was found to degrade chrysene via the phthalic acid pathway, indicating complete mineralization. frontiersin.orgresearchgate.net While some bacterial pathways, like that in Sphingomonas sp. CHY-1, proceed through the formation of cis-dihydrodiols (specifically cis-3,4-dihydroxy-3,4-dihydrochrysene), other microorganisms produce the trans-1,2-diol isomer. asm.orgresearchgate.net

In Vitro Mammalian Metabolism: Studies using liver microsomes from non-human mammals have been crucial in elucidating the metabolic activation pathways of chrysene. In rat liver microsomes, chrysene is metabolized to several dihydrodiols, including the 1,2-, 3,4-, and 5,6-dihydrodiols. nih.gov The enantiomeric composition of these metabolites is highly dependent on whether the rats were pre-treated with enzyme inducers like phenobarbital (B1680315) or 3-methylcholanthrene. nih.gov For example, liver microsomes from 3-methylcholanthrene-treated rats metabolize chrysene to 1,2-dihydrodiol that is 96% the (R,R)-enantiomer. nih.gov

Similarly, liver microsomes from the brown bullhead fish metabolize chrysene to its benzo-ring diols, with chrysene 1,2-diol being a major product. oup.com This diol, which has a bay-region double bond, is a precursor to the ultimate carcinogenic bay-region diol epoxide. oup.com In hamster lung cells, oxidation at the 1,2-position is the predominant metabolic pathway for chrysene. doi.org

Enzyme Engineering and Directed Evolution for Biocatalysis

Enzyme engineering offers powerful tools to enhance the properties of natural enzymes for applications in biocatalysis, including the bioremediation of pollutants like chrysene. bohrium.comcore.ac.uktudelft.nl The enzymes involved in chrysene metabolism, such as cytochrome P450s and dihydrodiol dehydrogenases, are prime targets for engineering to improve their catalytic activity, stability, and specificity. nih.gov

A foundational step in enzyme engineering for biocatalysis is the ability to produce the target enzyme in large quantities. The gene encoding the versatile PAH dihydrodiol dehydrogenase (PDDH) from Sphingomonas sp. strain CHY-1, which acts on chrysene dihydrodiols, has been successfully cloned and overexpressed in Escherichia coli. asm.org This achievement facilitates detailed characterization and provides a platform for subsequent engineering efforts.

Directed evolution and rational design are the two main strategies for tailoring enzymes. tudelft.nl Directed evolution mimics natural selection in the laboratory by creating large libraries of enzyme variants through random mutagenesis and screening for improved properties. tudelft.nl This approach could be used to enhance the catalytic efficiency (kcat/Km) of a PDDH for chrysene-1,2-diol or to broaden its substrate range to degrade other PAHs. It can also be used to improve an enzyme's stability in the harsh conditions often found in industrial processes or contaminated environments, such as the presence of organic solvents or extreme temperatures. bohrium.comtudelft.nl

Rational design, on the other hand, uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. core.ac.uk For enzymes like CYPs and AKRs involved in chrysene metabolism, structural data could guide modifications to the active site to alter substrate specificity or enhance activity toward chrysene and its diols. nih.gov Such engineered enzymes could be employed in biosensors to detect PAHs or in bioreactors for the efficient degradation of environmental contaminants. nih.gov While specific examples of engineering enzymes for this compound metabolism are not widely reported, the principles and techniques are well-established and hold significant potential for developing novel biocatalysts for environmental and synthetic applications. bohrium.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Dihydroxyphenanthrene |

| Benz[a]anthracene |

| Benz[a]anthracene 1,2-dihydrodiol |

| Benzo[a]pyrene |

| Benzo[c]phenanthrene |

| Benzo[g]chrysene |

| Benzo[g]chrysene-11,12-dihydrodiol |

| Chrysene |

| Chrysene 1,2-oxide |

| Chrysene-1,2-diol |

| Chrysene 3,4,9,10-bis-cis-dihydrodiol |

| Chrysene 3,4-dihydrodiol |

| Chrysene 5,6-dihydrodiol |

| cis-3,4-Dihydroxy-3,4-dihydrochrysene |

| Naphthalene |

| Naphthalene 1,2-dihydrodiol |

| Phenanthrene |

| Phenanthrene 9,10-dihydrodiol |

| Phthalic acid |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic and Biocatalytic Routes for Stereoisomers

The biological activity of chrysene (B1668918) metabolites is highly dependent on their specific stereochemistry. unit.no Consequently, a major focus of future research is the development of highly selective methods to access all possible stereoisomers of 1,2-dihydrochrysene-1,2-diol for use as analytical standards and in toxicological studies. researchgate.net

Current synthetic strategies have successfully yielded specific enantiomers. A notable example is the enantioselective synthesis of (−)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, which utilizes a stereoselective Shi-epoxidation reaction on a specially constructed tetralone scaffold. researchgate.netresearchgate.net This multi-step process builds a chiral building block that is then elaborated to form the target diol. unit.no Another promising general method involves the preparation of optically active trans-1,2-diol derivatives from ketones through a sequence of silyl (B83357) enol ether formation, asymmetric epoxidation, and stereospecific addition of various chemical groups. acs.org